2-Fluoro-6-methylbenzenesulfonyl chloride
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Overview
Description
2-Fluoro-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluorine atom at the second position and a methyl group at the sixth position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluoro-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-fluoro-6-methylbenzene. One common method includes the reaction of 2-fluoro-6-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The presence of the fluorine atom and the methyl group on the benzene ring influences the reactivity and orientation of electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions to introduce additional substituents onto the benzene ring.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Scientific Research Applications
2-Fluoro-6-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the modification of biomolecules to study their structure and function.
Medicine: Acts as an intermediate in the synthesis of drugs with potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify various substrates, leading to the formation of sulfonamide or sulfonate derivatives. The presence of the fluorine atom enhances the compound’s stability and influences its reactivity by altering the electron density on the benzene ring.
Comparison with Similar Compounds
- 2-Fluoro-5-methylbenzenesulfonyl chloride
- 2-Fluoro-4-methylbenzenesulfonyl chloride
- 2-Fluoro-3-methylbenzenesulfonyl chloride
Comparison: 2-Fluoro-6-methylbenzenesulfonyl chloride is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its analogs, the 6-methyl substitution provides distinct steric and electronic effects, influencing the compound’s behavior in chemical reactions .
Properties
IUPAC Name |
2-fluoro-6-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(9)7(5)12(8,10)11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMJQYFCCNCOKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092350-02-1 |
Source
|
Record name | 2-fluoro-6-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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